molecular formula C15H18F3NO5S B2931139 7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396889-19-2

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No. B2931139
CAS RN: 1396889-19-2
M. Wt: 381.37
InChI Key: ZGLUZYUKUJBFQM-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a trifluoromethoxy group, a sulfonyl group, and a spirocyclic structure. The trifluoromethoxy group is a fluorinated ether group that is often used in pharmaceuticals and agrochemicals due to its unique properties . The sulfonyl group is a common functional group in organic chemistry, often used as a protecting group or as a reactive group in synthetic chemistry . The spirocyclic structure refers to a compound where two rings share a single atom, in this case, the “spiro” atom is part of both a six-membered and a five-membered ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The trifluoromethoxy group is known to prefer the para position on aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the trifluoromethoxy group is known to be quite hydrophobic .

Scientific Research Applications

Stereochemistry and Elimination Reactions Spirocyclic compounds, including various spiroketals and their derivatives, have been studied for their stereochemistry and elimination reactions. For instance, α-bromo spiroketals have been characterized and their relative stereochemistries established, demonstrating the potential for synthesizing spiroketal metabolites like obtusin and neoobtusin (Lawson et al., 1993).

Polymerization of Cyclic Monomers The radical polymerization of unsaturated spiro orthocarbonates highlights another application, where spirocyclic compounds serve as monomers in the formation of crosslinked polymers with specific properties, such as reduced shrinkage volume (Moszner et al., 1995).

Synthesis and Reactions of Silanes Research on silanes containing triflate groups underscores the versatility of sulfone derivatives in synthesizing compounds with potential industrial applications, facilitating reactions with alcohols and amines (Matyjaszewski & Chen, 1988).

Oxidative Properties in Organic Synthesis Sulfone compounds, such as triflic anhydride, are utilized for the mild oxidation of alcohols and sulfides, showcasing their role in synthesizing carbonyl compounds and sulfoxides, which are crucial intermediates in various organic syntheses (Nenajdenko et al., 1997).

Fuel-Cell Applications The synthesis and properties of sulfonated block copolymers featuring fluorenyl groups for fuel-cell applications demonstrate the importance of sulfone derivatives in developing high-performance materials for energy technologies (Bae et al., 2009).

properties

IUPAC Name

7,7-dimethyl-2-[4-(trifluoromethoxy)phenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5S/c1-13(2)22-9-14(10-23-13)7-19(8-14)25(20,21)12-5-3-11(4-6-12)24-15(16,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUZYUKUJBFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

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